7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one is a bicyclic compound that belongs to the class of hexahydro-pyrrolo[1,2-a]imidazol-5-ones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one can be achieved through several methods. One common approach involves the cyclization of levulinic acid with α-aminohydroxamic acids or α-amino acid phenylhydrazides . Another method includes the cyclization of γ-oxo esters with α-aminoamides or phenylhydrazides of α-amino acids . Additionally, reactions of furan-2(3H)-ones with ethylenediamine or intramolecular cyclization of specific intermediates can be used to construct the hexahydro-pyrrolo[1,2-a]imidazol-5-one framework .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one has several scientific research applications:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Wirkmechanismus
The mechanism of action of 7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one involves its interaction with specific molecular targets. The compound can act as a peptidomimetic, mimicking the structure of peptides and interacting with enzymes or receptors in a similar manner . This interaction can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 7a-Methylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one
- Hexahydropyrrolo[1,2-a]pyrimidin-6-one
Comparison: Compared to similar compounds, 7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one has a unique hexyl substituent at the 7a position, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct interactions with molecular targets and different applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
114543-43-0 |
---|---|
Molekularformel |
C12H22N2O |
Molekulargewicht |
210.32 g/mol |
IUPAC-Name |
7a-hexyl-2,3,6,7-tetrahydro-1H-pyrrolo[1,2-a]imidazol-5-one |
InChI |
InChI=1S/C12H22N2O/c1-2-3-4-5-7-12-8-6-11(15)14(12)10-9-13-12/h13H,2-10H2,1H3 |
InChI-Schlüssel |
MHLIBFKJFUEMSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC12CCC(=O)N1CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.